

# Application of Phenothiazine Derivatives in Organoid Models: A Case Study with Chlorpromazine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Aminopromazine**

Cat. No.: **B1665993**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

## Introduction

Organoid technology represents a significant advancement in preclinical drug development and toxicology, offering three-dimensional, self-organizing models that closely recapitulate the physiology of human organs.<sup>[1][2][3][4]</sup> This document provides detailed application notes and protocols for the use of phenothiazine derivatives in organoid models. While specific research on **aminopromazine** in organoids is not currently available in the published literature, this report uses the extensively studied phenothiazine, chlorpromazine (CPZ), as a representative compound to illustrate the application and methodologies in a cholangiocyte organoid model.<sup>[1][2][5]</sup> These protocols can be adapted for the investigation of **aminopromazine** and other related compounds.

Chlorpromazine, a first-generation antipsychotic, is known to carry a risk of drug-induced liver injury (DILI), particularly cholestatic damage to the bile ducts.<sup>[2][6]</sup> Recent studies have utilized intrahepatic cholangiocyte organoids (ICOs) to model CPZ-induced bile duct injury, providing valuable mechanistic insights into its toxicity.<sup>[1][2][5]</sup> This model allows for the investigation of dose- and time-dependent toxicity, barrier function disruption, oxidative stress, and changes in transporter expression.<sup>[1][2]</sup>

## Quantitative Data Summary

The following tables summarize the quantitative data from studies of chlorpromazine in differentiated cholangiocyte-like cell organoids (CLCOs).

Table 1: Cytotoxicity of Chlorpromazine (CPZ) in Cholangiocyte-Like Cell Organoids (CLCOs)

| Condition                | Time Point | IC50 Value (µM) | Assay Used  |
|--------------------------|------------|-----------------|-------------|
| CPZ alone                | 72 hours   | 52.8            | AlamarBlue  |
| CPZ + Bile Acid Cocktail | 72 hours   | 63.5            | AlamarBlue  |
| CPZ alone                | 72 hours   | 56.4            | LDH Release |
| CPZ + Bile Acid Cocktail | 72 hours   | 67.2            | LDH Release |

Data extracted from a study on CPZ-induced bile duct injury in cholangiocyte organoids.[\[2\]](#) A 30 µM concentration was found to be non-cytotoxic at 24 hours but decreased viability at 72 hours and was used for subsequent mechanistic experiments.

Table 2: Effect of Chlorpromazine (CPZ) on Gene Expression in CLCOs

| Gene Target            | Function                       | Condition             | Fold Change vs. Control |
|------------------------|--------------------------------|-----------------------|-------------------------|
| Barrier Function       |                                |                       |                         |
| TJP1 (ZO-1)            | Tight Junction Protein         | CPZ (30 $\mu$ M, 72h) | Decreased               |
| CDH1 (E-cadherin)      | Adherens Junction Protein      | CPZ (30 $\mu$ M, 72h) | Decreased               |
| LOXL2                  | Extracellular Matrix Formation | CPZ (30 $\mu$ M, 72h) | Decreased               |
| Bile Acid Transporters |                                |                       |                         |
| ABCC3                  | Basolateral Efflux             | CPZ (30 $\mu$ M, 72h) | Decreased               |
| SLC51A                 | Basolateral Efflux             | CPZ (30 $\mu$ M, 72h) | Decreased               |
| SLC51B                 | Basolateral Efflux             | CPZ (30 $\mu$ M, 72h) | Decreased               |
| ABCB1                  | Basolateral Efflux             | CPZ (30 $\mu$ M, 72h) | Decreased               |

Summary of findings from Wang et al., where CPZ exposure led to a significant reduction in the expression of genes crucial for maintaining monolayer integrity and bile acid transport.[\[1\]](#)[\[2\]](#)

## Signaling Pathways and Experimental Workflow

### Proposed Signaling Pathway for Chlorpromazine-Induced Cholangiocyte Injury

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of CPZ-induced injury in cholangiocyte organoids.

## Experimental Workflow for Assessing Drug Toxicity in Organoids

[Click to download full resolution via product page](#)

Caption: General workflow for testing phenothiazine toxicity in organoids.

## Experimental Protocols

### Protocol 1: Culture and Differentiation of Intrahepatic Cholangiocyte Organoids (ICOs)

This protocol is adapted from methodologies used for establishing and differentiating human cholangiocyte organoids.[\[2\]](#)[\[3\]](#)[\[7\]](#)

#### Materials:

- Human liver tissue (biopsy)
- Digestion Buffer (e.g., Collagenase/Dispase solution)
- Basal Culture Medium (Advanced DMEM/F12)
- Expansion Medium (Basal medium supplemented with Noggin, R-spondin, EGF, FGF10, Gastrin, N-acetylcysteine, B27 supplement)
- Differentiation Medium (Basal medium supplemented with FGF10, NAC, B27, ITS Premix)
- Matrigel (growth factor reduced)
- Cell recovery solution (e.g., TrypLE)
- Culture plates (24-well or 48-well)

#### Procedure:

- Isolation: Mince the liver tissue and digest with an appropriate enzyme cocktail at 37°C to isolate intrahepatic bile duct fragments.
- Seeding: Resuspend the isolated fragments or cells in cold Matrigel and seed 40-50 µL domes in the center of pre-warmed 24-well plate wells.
- Polymerization: Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel to solidify.  
[\[7\]](#)
- Expansion: Overlay each dome with 500 µL of Expansion Medium. Culture at 37°C, 5% CO<sub>2</sub>, changing the medium every 2-3 days.
- Passaging: Once organoids are large and dense (typically 7-10 days), mechanically or enzymatically dissociate them. Re-plate the fragments in fresh Matrigel at a 1:3 to 1:4 ratio.

[\[8\]](#)

- Differentiation: For experiments, switch confluent organoid cultures from Expansion Medium to Differentiation Medium for one week to obtain mature cholangiocyte-like cell organoids (CLCOs).[\[8\]](#)

## Protocol 2: Drug Treatment and Cytotoxicity Assessment

Materials:

- Differentiated CLCOs in 24-well plates
- Chlorpromazine (or **Aminopromazine**) stock solution
- Culture medium
- AlamarBlue HS reagent[\[9\]](#)[\[10\]](#)
- LDH Cytotoxicity Assay Kit[\[2\]](#)

Procedure:

- Drug Preparation: Prepare serial dilutions of the test compound (e.g., 0-320  $\mu$ M for CPZ) in the appropriate culture medium.[\[1\]](#)
- Treatment: Aspirate the old medium from the CLCO cultures and add the medium containing the drug concentrations. Include a vehicle-only control.
- Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

AlamarBlue Assay (Viability):[\[9\]](#)[\[10\]](#)

- At the end of the incubation period, add AlamarBlue reagent to each well at a volume equal to 10% of the culture medium volume.
- Incubate for 2-4 hours at 37°C, protected from light.

- Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control.

#### LDH Assay (Cytotoxicity):

- At the end of the incubation period, carefully collect the culture supernatant from each well.
- Follow the manufacturer's instructions for the LDH assay kit to measure the amount of lactate dehydrogenase released from damaged cells.
- Calculate cytotoxicity as a percentage relative to a positive control (fully lysed cells).

## Protocol 3: Assessment of Cholangiocyte Barrier Function

This protocol uses Rhodamine-123, a fluorescent substrate, to assess the integrity of the cholangiocyte barrier. Disruption of tight junctions leads to leakage of the dye into the organoid lumen.[\[1\]](#)[\[11\]](#)

#### Materials:

- Treated CLCOs
- Rhodamine-123 stock solution
- Fluorescence microscope

#### Procedure:

- Preparation: Following drug treatment, wash the CLCOs gently with pre-warmed basal medium.
- Staining: Add medium containing Rhodamine-123 (e.g., 5  $\mu$ M) to each well.
- Incubation: Incubate for 30 minutes at 37°C.

- Washing: Wash the CLCOs three times with fresh medium to remove the excess dye.
- Imaging: Immediately acquire images using a fluorescence microscope.
- Analysis: Quantify the fluorescence intensity inside the organoid lumen compared to the surrounding cells. Increased luminal fluorescence indicates a compromised barrier function. [\[1\]](#)[\[2\]](#)

## Protocol 4: Measurement of Oxidative Stress

Reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA.

Materials:

- Treated CLCOs
- ROS detection reagent (e.g., H2DCFDA)
- Fluorescence microplate reader or microscope

Procedure:

- Loading: After drug treatment (e.g., 2 hours for early events), wash the organoids and incubate them with the ROS detection reagent in basal medium according to the manufacturer's protocol (e.g., 10  $\mu$ M H2DCFDA for 30 minutes at 37°C).
- Washing: Gently wash the organoids to remove the excess probe.
- Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates higher levels of ROS.[\[2\]](#)

## Potential Applications for Aminopromazine in Organoid Models

While direct data is lacking, the protocols established for chlorpromazine can be readily adapted to investigate the effects of **aminopromazine** in various organoid systems.

- Neurotoxicity and Developmental Effects: Brain organoids could be used to model the therapeutic and potential adverse effects of **aminopromazine** on neuronal development, synaptogenesis, and cell viability, which is relevant for its antipsychotic properties.
- Hepatotoxicity Screening: Liver organoids, including cholangiocyte and hepatocyte models, would be crucial for assessing the potential for **aminopromazine** to cause drug-induced liver injury, similar to the studies conducted with chlorpromazine.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Gastrointestinal Effects: Intestinal organoids could be employed to study the effects of **aminopromazine** on gut motility, barrier function, and cell health, given the known anticholinergic side effects of some phenothiazines.
- Mechanism of Action Studies: By combining organoid models with molecular biology techniques (e.g., CRISPR-Cas9, RNA-seq), the specific signaling pathways modulated by **aminopromazine** in a human-relevant context can be elucidated.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Cholangiocyte organoids to study drug-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver organoid culture methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols to culture and harvest hepatic tumor organoids for metabolic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholangiocyte organoids to study drug-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Highly Efficient Methods to Culture Mouse Cholangiocytes and Small Intestine Organoids [frontiersin.org]
- 8. researchgate.net [researchgate.net]

- 9. Pharmacodynamic Studies of Fluorescent Diamond Carriers of Doxorubicin in Liver Cancer Cells and Colorectal Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Phenothiazine Derivatives in Organoid Models: A Case Study with Chlorpromazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665993#application-of-aminopromazine-in-organoid-models]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)